Home > Products > Building Blocks P3985 > 5-Pyrimidinemethanamine
5-Pyrimidinemethanamine - 25198-95-2

5-Pyrimidinemethanamine

Catalog Number: EVT-356662
CAS Number: 25198-95-2
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrimidinemethanamine derivatives, particularly those with a 5-substitution pattern, have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been shown to interact with various biological targets, leading to a range of pharmacological effects, including antitumor, antiviral, and anti-inflammatory actions. The studies on these derivatives have revealed insights into their mechanisms of action and provided a foundation for the development of new drugs with improved efficacy and specificity1234678910.

Applications in Various Fields

Antitumor Applications

The antitumor potential of 5-substituted pyrimidinemethanamine derivatives is evident in their ability to inhibit key enzymes involved in nucleotide biosynthesis and cell signaling pathways. For example, the novel pyrrolo[2,3-d]pyrimidines have shown promise as potential antitumor agents due to their dual inhibitory action on GARFTase and AICARFTase1. Similarly, the pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity, which could lead to new drug designs6. The substituted 5,7-diphenyl-pyrrolo[2,3d]pyrimidines have been identified as potent inhibitors of the tyrosine kinase c-Src, with specificity against different tyrosine kinases, providing a means to modulate cellular activity in cancer therapy7.

Antiviral Applications

The antiviral activity of 5-substituted pyrimidinemethanamine derivatives is another area of interest. Certain derivatives have shown marked inhibition of retrovirus replication in cell culture, with some compounds exhibiting inhibitory effects comparable to reference drugs4. This suggests a potential role for these compounds in the treatment of diseases caused by retroviruses, such as HIV.

Anti-inflammatory Applications

Some pyrimidinemethanamine derivatives have demonstrated inhibitory effects on leukocyte functions and experimental inflammation. For instance, pyrido[1,2-c]pyrimidine derivatives have been shown to scavenge superoxide anion, inhibit chemiluminescence in human neutrophils, and reduce prostaglandin E2 (PGE2) production, indicating their potential as anti-inflammatory agents8.

Aromatase Inhibition

Aromatase inhibitors are important in the treatment of hormone-dependent diseases like breast cancer. 5-Substituted pyrimidines and dihydropyrimidines have been synthesized and tested for their ability to inhibit aromatase, with some compounds showing significant inhibitory activity, which could be beneficial in the development of new therapies for breast cancer9.

Metabolic Effects

The metabolomics study of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) revealed that it induces apoptosis in multiple myeloma cells by causing pyrimidine starvation. This finding suggests that targeting pyrimidine biosynthesis could be a potential therapeutic strategy for multiple myeloma10.

Classification

5-Pyrimidinemethanamine is classified as an organic compound and more specifically as a heterocyclic amine due to the presence of nitrogen atoms in its pyrimidine ring structure. It is often utilized as a building block in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of 5-pyrimidinemethanamine can be achieved through several methods, primarily involving multi-step organic reactions. One common approach includes:

  1. Formation of the Pyrimidine Ring: The initial step typically involves the cyclization of appropriate precursors, such as cytosine derivatives or other substituted pyrimidines.
  2. Introduction of the Aminomethyl Group: This step can be performed using formaldehyde and ammonia or amines under acidic or basic conditions to yield the desired aminomethyl substitution.

Reaction Conditions

  • Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate the formation of intermediates.
  • Purification: Products are usually purified through recrystallization or chromatography techniques to ensure high purity.

In industrial settings, automated reactors may be utilized for large-scale production, incorporating continuous flow techniques for efficiency.

Molecular Structure Analysis

The molecular structure of 5-pyrimidinemethanamine consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, with an aminomethyl group attached at position 5.

Structural Data

  • InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
  • SMILES Notation: NC(C)C1=CN=CN=C1

Visualization

The compound's structure can be visualized using molecular modeling software, which can provide insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

5-Pyrimidinemethanamine participates in various chemical reactions due to its functional groups. Key types include:

  1. Substitution Reactions: The aminomethyl group can undergo nucleophilic substitution with electrophiles.
  2. Oxidation and Reduction: The compound can be oxidized to form N-substituted derivatives or reduced to yield amines.
  3. Condensation Reactions: It can react with carbonyl compounds to form imines or amides.

Common Reagents

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

These reactions allow for the modification of the pyrimidine core, making it versatile for further synthetic applications.

Mechanism of Action

The mechanism of action for 5-pyrimidinemethanamine primarily involves its interaction with specific enzymes and receptors in biological systems. It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.

Biochemical Pathways

  • Enzyme Binding: The compound can bind to active sites on enzymes, altering their activity.
  • Signal Transduction: It may play a role in signaling pathways by interacting with receptors on cell surfaces.

Research has shown that derivatives of this compound exhibit potential therapeutic effects in various conditions, including cancer and metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • Melting Point: Approximately 150 °C (exact values may vary).
  • Boiling Point: Not well-documented but expected to decompose before boiling due to its organic nature.

These properties make 5-pyrimidinemethanamine suitable for various applications in laboratory settings.

Applications

5-Pyrimidinemethanamine has a wide range of applications across different scientific fields:

  1. Medicinal Chemistry: Used as a precursor for developing pharmaceuticals targeting specific enzymes or pathways.
  2. Biochemical Research: Serves as a tool for studying enzyme kinetics and metabolic processes.
  3. Material Science: Employed in synthesizing specialty chemicals and polymers due to its reactive functional groups.
Introduction to 5-Pyrimidinemethanamine in Contemporary Medicinal Chemistry

Historical Evolution of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring system, a diazine heterocycle featuring nitrogen atoms at the 1- and 3-positions, is a fundamental component of nucleic acids (cytosine, thymine, uracil) and essential cofactors (e.g., thiamine). Its integration into medicinal chemistry began in the mid-20th century, driven by the exploration of antimetabolites for cancer therapy. Early milestones included the development of 5-fluorouracil (1957), a thymidylate synthase inhibitor, and cytarabine (1969), a DNA polymerase-interfering antileukemic agent. These agents established the pyrimidine scaffold as a critical platform for antineoplastic agents, exploiting its mimicry of endogenous nucleobases to disrupt nucleic acid synthesis [5] [9].

The 1980s–1990s witnessed strategic diversification, with chemists synthesizing fused and substituted pyrimidines to enhance target specificity and physicochemical properties. Zidovudine (AZT, 1987), a 3'-azido-modified thymidine analog, exemplified this era, becoming the first FDA-approved antiretroviral for HIV/AIDS. Concurrently, non-nucleoside pyrimidine derivatives emerged, such as the calcium channel blocker minoxidil (originally an antihypertensive, repurposed for alopecia) and the benzodiazepine receptor partial agonist zaleplon (1999) for insomnia. These advances underscored the scaffold’s adaptability beyond antimetabolite roles [5] [7].

The 21st century ushered in target-driven pyrimidine designs, particularly in kinase inhibition and epigenetics. Imatinib (2001), a 2-phenylaminopyrimidine inhibitor of BCR-ABL tyrosine kinase, revolutionized chronic myeloid leukemia treatment and validated structure-based drug design (SBDD). Subsequent innovations incorporated pyrimidine into polypharmacological agents, such as osimertinib (2015), an epidermal growth factor receptor (EGFR) inhibitor featuring a pyrimidinamine core that overcomes resistance mutations in non-small cell lung cancer. Parallel developments exploited pyrimidine’s capacity for hydrogen bonding in epigenetic modulation, exemplified by 5-azacytidine (2004), a DNA methyltransferase inhibitor that re-expresses silenced tumor-suppressor genes [7] [9].

Table 1: Key Historical Milestones in Pyrimidine-Based Drug Development

Time PeriodTherapeutic AreaRepresentative DrugMechanism/TargetSignificance
1950s–1960sOncology5-FluorouracilThymidylate synthase inhibitionFirst pyrimidine antimetabolite
1970s–1980sVirologyZidovudineReverse transcriptase inhibitionFirst antiretroviral for HIV
1990s–2000sCNS/OtherZaleplon, MinoxidilGABAₐ receptor modulation; K⁺ channel activationExpanded non-oncological applications
2000s–PresentTargeted Oncology/EpigeneticsImatinib, Osimertinib, 5-AzacytidineBCR-ABL, EGFR inhibition; DNMT inhibitionValidated kinase/epigenetic targeting; SBDD

Recent trends focus on pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines, where annelation enhances target affinity and pharmacokinetics. For instance, dinaciclib (pyrazolopyrimidine) inhibits cyclin-dependent kinases (CDKs), while alpelisib (pyridopyrimidine) targets PI3Kα in breast cancer. These fused systems retain the hydrogen-bonding capacity of the parent pyrimidine while offering improved steric complementarity to ATP-binding sites [3] [4] [6].

Role of 5-Pyrimidinemethanamine as a Privileged Structural Motif

A "privileged scaffold" in medicinal chemistry denotes a molecular framework capable of delivering high-affinity ligands for diverse targets through strategic functionalization. 5-Pyrimidinemethanamine exemplifies this concept due to three key attributes:

  • Bidirectional Vectorality: The aminomethyl group (-CH₂NH₂) at C5 projects orthogonally from the pyrimidine plane, serving as a synthetically tractable handle for appending secondary amines, amides, ureas, or heterocycles. Simultaneously, positions C2, C4, and C6 accommodate aryl, alkyl, or hydrogen-bonding substituents, enabling three-dimensional exploration of binding pockets [8].
  • Hydrogen-Bonding Versatility: The pyrimidine nitrogen atoms (N1, N3) act as hydrogen-bond acceptors, while the C4-NH₂ (if present) and C5-CH₂NH₂ groups serve as donors/acceptors. This allows synergistic interactions with polar residues in enzyme active sites, as demonstrated in kinase inhibitors where the pyrimidine N1 hydrogen-bonds to hinge-region backbone NH (e.g., EGFR, CDK2) [6] [8].
  • Bioisosteric Compatibility: The motif serves as a phenyl or heteroaryl bioisostere, offering superior solubility and reduced lipophilicity. For example, in ibrutinib analogs, replacing a phenyl ring with 5-aminomethylpyrimidine improved kinase selectivity and metabolic stability [3] [8].

Kinase Inhibition Case Studies:In Pim-1 kinase inhibitors, pyrazolo[1,5-a]pyrimidines bearing a C5-trans-4-aminocyclohexanol substituent demonstrated nanomolar potency (e.g., compound 9, IC₅₀ = 27 nM). The aminomethyl linker was critical: shortening the chain (e.g., -CH₂NH₂ vs. -CH₂CH₂NH-) or replacing the proton-donating hydroxyl with inert groups (ether, sulfone) reduced activity 10–100-fold. Molecular docking confirmed the terminal OH forms bidentate hydrogen bonds with Asp128 and Asp131 in the Pim-1 catalytic cleft, while the pyrimidine N1 interacted with the hinge residue Leu120 [8].

Similarly, in CDK2 inhibitors, pyrazolo[3,4-d]pyrimidine thioglycosides (e.g., compound 14) achieved IC₅₀ = 0.057 μM against CDK2/cyclin A2. The C6-arylglycyl group and C4-aminomethyl linker positioned the thioglucose moiety to occupy a hydrophobic channel adjacent to the ATP site, with the amino group forming a salt bridge with Glu81. This design mimicked roscovitine’s binding mode while enhancing selectivity over CDK1 and CDK4 [6].

Epigenetic Targeting:5-Pyrimidinemethanamine derivatives feature prominently in epigenetic drug discovery, particularly as lysine methyltransferase (KMT) or bromodomain inhibitors. For instance, tazemetostat analogs incorporate a 5-(aminomethyl)pyrimidine to engage the EZH2 SET domain, where the -CH₂NH₂ group forms a water-mediated contact with Asp666, enhancing potency against H3K27me3-dependent lymphomas. In bromodomain inhibitors, the motif’s basic nitrogen mimics the protonated lysine ε-amine of histone substrates, displacing acetyl-lysine in BRD4 binding pockets [9].

Structure-Activity Relationship (SAR) Principles:Systematic studies reveal consistent SAR patterns for 5-pyrimidinemethanamine optimizations:

  • Amino Group Modifications: Primary amines (-CH₂NH₂) generally outperform secondary/tertiary analogs. Acylation (e.g., -CH₂NHC(O)R) may enhance permeability but often reduces potency.
  • Heterocycle Fusion: Annelation at C5-C6 (e.g., pyrazolo[1,5-a]pyrimidine) increases rigidity and π-stacking, beneficial for kinase ATP sites.
  • C2/C4 Substitution: Electron-withdrawing groups (Cl, CF₃) at C2/C4 boost potency in kinase targets (e.g., -CF₃ at C2 improved Pim-1 inhibition 3-fold vs. -OCF₃) [8].

Table 2: Impact of Functional Group Modifications on 5-Pyrimidinemethanamine Bioactivity

Modification SiteGroup IntroducedTargetEffect on Potency/SelectivityRationale
C5-CH₂NH₂ terminus-OH (e.g., trans-4-hydroxycyclohexyl)Pim-1 kinaseIC₅₀ = 27 nM (high potency)H-bond donation to Asp128/Asp131
C5-CH₂NH₂ terminus-OCH₃Pim-1 kinaseIC₅₀ = 240 nM (10-fold ↓)Loss of H-bond donation
C5 linker length-CH₂NH- vs. -CH₂CH₂NH-CDK23–5-fold ↑ activity for shorter linkersOptimal distance to catalytic residues
C2 position-CF₃Pim-1 kinaseIC₅₀ = 32 nMEnhanced hydrophobic fit and electron withdrawal
C2 position-OCF₃Pim-1 kinaseIC₅₀ = 89 nMReduced steric complementarity

Emerging Applications:Recent work exploits 5-pyrimidinemethanamine in proteolysis-targeting chimeras (PROTACs), where it serves as a warhead binding E3 ligase substrates (e.g., VHL or CRBN). The aminomethyl linker connects the pyrimidine to a ubiquitination recruiter, enabling targeted protein degradation. For example, a BRD4-degrading PROTAC used 5-(aminomethyl)pyrimidine as the BET-binding moiety, achieving DC₅₀ < 50 nM in leukemia models [3] [7].

Properties

CAS Number

25198-95-2

Product Name

5-Pyrimidinemethanamine

IUPAC Name

pyrimidin-5-ylmethanamine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2

InChI Key

USRYWZFLGFQQEB-UHFFFAOYSA-N

SMILES

C1=C(C=NC=N1)CN

Synonyms

5-(Aminomethyl)pyrimidine; (Pyrimidin-5-ylmethyl)amine;

Canonical SMILES

C1=C(C=NC=N1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.